5-Methoxy-1-methyl-3,4-dihydroisoquinoline
Overview
Description
5-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 1-position on the 3,4-dihydroisoquinoline skeleton. Isoquinolines and their derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinoline derivatives with good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess–Martin periodinane and other mild oxidants.
Reduction: Ruthenium complexes of the Noyori-Ikariya type are often used for asymmetric transfer hydrogenation.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various N-alkylated and substituted 3,4-dihydroisoquinoline derivatives, which can have different biological and pharmacological properties .
Scientific Research Applications
5-Methoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-dihydroisoquinoline: Lacks the methoxy group at the 5-position, which can affect its biological activity and chemical reactivity.
5-Methoxy-3,4-dihydroisoquinoline: Lacks the methyl group at the 1-position, which can influence its pharmacokinetic properties.
3,4-Dihydroisoquinoline: The parent compound without any substituents, serving as a basic scaffold for various derivatives
Uniqueness
5-Methoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both the methoxy and methyl groups, which can enhance its stability, biological activity, and potential therapeutic applications compared to its unsubstituted or singly substituted analogs .
Properties
IUPAC Name |
5-methoxy-1-methyl-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLAPYSRWKZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666769 | |
Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608519-36-4 | |
Record name | 3,4-Dihydro-5-methoxy-1-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608519-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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